5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated . This compound inhibits this phosphorylation, thereby preventing the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the TRKs . These pathways include the Ras/Erk, PLC-γ, and PI3K/Akt signal transduction pathways . The inhibition of these pathways by this compound leads to a decrease in cell proliferation and differentiation .
Pharmacokinetics
The compound this compound has shown good plasma stability . It also has low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the proliferation of certain cell lines . For example, it has been shown to inhibit the proliferation of the Km-12 cell line .
Biochemical Analysis
Biochemical Properties
5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that are involved in the proliferation, differentiation, and survival of cells. The compound has been shown to inhibit TRKA with an IC50 value of 56 nM, indicating its potency as a TRK inhibitor . Additionally, this compound interacts with various enzymes and proteins, including cytochrome P450 isoforms, where it exhibits low inhibitory activity except for CYP2C9 .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been demonstrated to inhibit the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing selectivity for the MCF-7 and HUVEC cell lines . This compound influences cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival . Furthermore, it affects gene expression and cellular metabolism, contributing to its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with TRKs. The compound binds to the ATP-binding pocket of TRKA, inhibiting its kinase activity and preventing downstream signaling . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s interaction with cytochrome P450 isoforms suggests a role in modulating metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability, maintaining its activity over extended periods In vitro and in vivo studies have shown that the compound retains its inhibitory activity against TRKs, but the long-term impact on cellular processes remains to be fully elucidated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and suppresses tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 isoforms. The compound’s low inhibitory activity against most cytochrome P450 isoforms, except CYP2C9, suggests selective modulation of metabolic pathways . This selective inhibition can affect metabolic flux and alter metabolite levels, contributing to its pharmacological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its physicochemical properties, such as solubility and stability . Understanding the transport mechanisms and distribution patterns is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall pharmacological profile.
Properties
IUPAC Name |
5-bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGRQAMIQCHTFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653948 | |
Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885223-65-4 | |
Record name | 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885223-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine in the synthesis of potential anticancer agents?
A1: this compound serves as a crucial precursor in the multistep synthesis of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines. These compounds are of significant interest due to their potential as cyclin-dependent kinase (Cdk) inhibitors. [] Cdk's play a critical role in regulating the cell cycle, and their dysregulation is often implicated in the development of cancer. Therefore, the synthesis of this compound represents a critical step towards developing novel anticancer therapies.
Q2: How has the synthesis of this compound been modified to improve efficiency?
A2: The original multistep synthesis of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which included this compound as an intermediate, has undergone significant modifications to enhance efficiency. [] One key improvement involves the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (3). This is now achieved through the utilization of this compound (2) as the starting material. Further optimization involves employing the cost-effective coupling reagent N,N′-carbonyldiimidazole (CDI) to activate 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids (1, 3). These modifications contribute to a more streamlined and efficient synthesis process.
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